Product packaging for CHOLECYSTOKININ-33  HUMAN  SULFATED(Cat. No.:CAS No. 115365-94-1)

CHOLECYSTOKININ-33 HUMAN SULFATED

Cat. No.: B1142449
CAS No.: 115365-94-1
M. Wt: 3945.45
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Cholecystokinin (B1591339) Discovery and Identification of Human Sulfated Cholecystokinin-33

The journey to understanding cholecystokinin (CCK) began in 1928 when Andrew Conway Ivy and Eric Oldberg at the Northwestern University Medical School identified a substance in intestinal extracts that triggered gallbladder contraction. wikipedia.org They named this hormone "cholecystokinin," derived from Greek words meaning "to move the bile sac." wikipedia.org A separate discovery occurred in 1943 when A. A. Harper and H. S. Raper at the University of Manchester found a hormone that stimulated the secretion of pancreatic enzymes, which they called "pancreozymin." wikipedia.org

For many years, these were considered two distinct hormones. However, the pioneering work of Swedish biochemists Johannes Erik Jorpes and Viktor Mutt in the 1960s revealed they were, in fact, one and the same. wikipedia.orgnih.gov Through a meticulous process of isolation and sequencing from porcine intestines, they identified a single peptide composed of 33 amino acids responsible for both actions. wikipedia.orgebsco.com The name cholecystokinin was adopted, and it was during these structural studies that they made a critical finding: the peptide's biological activity was dependent on a sulfate (B86663) group attached to a tyrosine residue. nih.gov

Subsequent research focused on identifying the various molecular forms of CCK in different species. Using techniques like radioimmunoassay and chromatography, researchers confirmed the presence of a 33-amino acid version in the human intestine and brain. nih.govnih.gov This form, analogous to the one found in pigs, was also found to be sulfated on a tyrosine residue, leading to its specific identification as "cholecystokinin-33 human sulfated." nih.govnih.govuniprot.org Studies have since established that CCK-33 is the predominant form of cholecystokinin found in human plasma and intestines. nih.gov

Overview of Human Sulfated Cholecystokinin-33 as a Research Target

Human sulfated cholecystokinin-33 (CCK-33) is a principal and biologically active form of the CCK hormone, making it a vital target in biomedical research. nih.govnih.gov Its importance lies in the diverse physiological processes it regulates throughout the body, from the digestive system to the central nervous system. nih.gov

In Gastroenterology: Sulfated CCK-33 is a cornerstone of digestive physiology research. pancreapedia.org Its primary functions in the gut include:

Stimulating Pancreatic Secretion: It potently triggers the release of digestive enzymes from the pancreas. pancreapedia.orgnih.gov

Inducing Gallbladder Contraction: It causes the gallbladder to contract, releasing bile to aid in the digestion of fats. wikipedia.orgpancreapedia.org

Regulating Gastric Emptying and Satiety: By slowing the rate at which food leaves the stomach and acting on vagal nerve pathways, it plays a crucial role in signaling fullness (satiety). nih.govdoi.org This has made it a significant molecule of interest in the study of appetite control and obesity. doi.orgmattioli1885journals.com

In Neuroscience: CCK is one of the most abundant neuropeptides in the central nervous system, where sulfated forms like CCK-33 act as neurotransmitters and neuromodulators. ebsco.comnih.gov Research in this area explores its involvement in:

Anxiety and Panic Disorders: The CCK system, particularly via CCK2 receptors, has been strongly implicated in modulating anxiety and fear responses. nih.gov

Memory and Learning: CCK is involved in processes of synaptic plasticity, which are fundamental to memory formation. nih.gov

Addiction and Reward Pathways: Emerging research is investigating the role of the CCK system in modulating reward-seeking behaviors related to substance use disorders. nih.gov

The availability of synthetic human sulfated CCK-33 has been indispensable for advancing these research areas. It serves as a standard for characterizing the structure and function of CCK receptors and has been instrumental in the development of selective receptor agonists and antagonists. nih.govbiorxiv.org These pharmacological tools are crucial for dissecting the complex signaling pathways of CCK and for exploring potential therapeutic interventions for a wide range of conditions, including digestive disorders, obesity, and neurological and psychiatric diseases. nih.gov

Properties

CAS No.

115365-94-1

Molecular Formula

C167H263N51O52S4

Molecular Weight

3945.45

Origin of Product

United States

Molecular Architecture and Biosynthesis of Human Sulfated Cholecystokinin 33

Precursor Processing and Post-Translational Modifications of Human Preprocholecystokinin

The journey to active human sulfated CCK-33 begins with the translation of the CCK gene into a 115-amino acid precursor protein known as preprocholecystokinin. uniprot.orgwikipedia.org This precursor undergoes several crucial modifications, including proteolytic cleavages, tyrosine O-sulfation, and C-terminal amidation, to yield a variety of active cholecystokinin (B1591339) peptides. nih.govnih.gov The initial cleavage of a signal peptide from preprocholecystokinin results in the formation of pro-cholecystokinin. mdpi.com Subsequent processing of pro-cholecystokinin is a highly regulated process that leads to the generation of different CCK forms, including CCK-58, CCK-33, CCK-22, and CCK-8. nih.govoup.com

The processing of preprocholecystokinin can vary depending on the tissue. For instance, in the neural lobe of the pituitary gland, the processing favors the production of smaller, bioactive α-carboxyamidated CCK peptides, with CCK-8 being the predominant form. nih.govnih.gov In contrast, the anterior lobe contains larger, nonamidated pro-cholecystokinin fragments and smaller quantities of larger amidated forms like CCK-58 and traces of CCK-33. nih.govnih.gov This differential processing highlights the cell-specific mechanisms that regulate the final bioactive peptide profile. pnas.org

Role of Prohormone Convertases in Generating Varied Cholecystokinin Forms

The endoproteolytic cleavage of pro-cholecystokinin is a critical step in generating the diverse family of CCK peptides. This process is primarily mediated by a family of calcium-dependent serine proteases known as prohormone convertases (PCs). researchgate.netwikipedia.org Several members of this family, including PC1 (also known as PC3), PC2, PC5, and PC7, have been implicated in the processing of pro-CCK. researchgate.netnih.gov

The differential expression and activity of these convertases in various tissues are thought to be a major determinant of the tissue-specific distribution of CCK forms. oup.comoup.comnih.gov For example, PC1 is considered necessary for the production of CCK-8. nih.govnih.gov Studies using cell lines have shown that inhibiting PC1 expression leads to a selective decrease in CCK-8 levels, while the concentration of larger forms like CCK-22 is comparatively spared. nih.gov Conversely, the inhibition of PC2 expression results in a selective depletion of CCK-22, with CCK-8 levels remaining relatively unaffected. oup.comnih.gov This suggests that PC2 is essential for the generation of CCK-22 from larger precursors. oup.comnih.gov Furthermore, PC7 has been identified as another crucial endoprotease for the normal production of CCK in specific brain regions. nih.gov The coordinated action of these prohormone convertases ensures the precise cleavage of pro-CCK at specific sites, leading to the generation of the various biologically active CCK peptides. researchgate.net

Tyrosine O-Sulfation: Enzymatic Mechanisms and Site Specificity in Human Cholecystokinin-33

A pivotal post-translational modification for the biological activity of many CCK peptides is the sulfation of a specific tyrosine residue. wikipedia.orgnih.gov This modification, known as tyrosine O-sulfation, involves the transfer of a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue. nih.gov This reaction is catalyzed by tyrosylprotein sulfotransferases (TPSTs), which are membrane-bound enzymes located in the trans-Golgi network. nih.govnih.gov

In human cholecystokinin-33, the critical sulfation event occurs at the tyrosine residue located at position 27. nih.gov This sulfation is crucial for the high-affinity binding of CCK to the cholecystokinin-A (CCK-A) receptor, which mediates many of its physiological effects in the gastrointestinal system. wikipedia.org The unsulfated form of CCK-33 exhibits significantly lower biological activity compared to its sulfated counterpart. nih.govnih.govresearchgate.net The site-specificity of this sulfation is critical, and methods have been developed to precisely determine the locations of tyrosine O-sulfation within proteins. nih.govciteab.com While most biologically active CCK peptides are sulfated, nonsulfated forms do exist, although their physiological role is less clear. wikipedia.org In some tissues, such as pheochromocytomas, the sulfation of amidated CCK peptides can be incomplete. regionh.dk

Carboxyamidation of Human Cholecystokinin-33

The final step in the biosynthesis of most bioactive CCK peptides, including CCK-33, is C-terminal α-amidation. uniprot.orgnih.gov This modification is essential for the biological activity of these peptides. The amidation process converts the C-terminal glycine (B1666218) residue of a precursor peptide into a C-terminal amide group. This reaction is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM).

The presence of the C-terminal amide group is a hallmark of many biologically active peptides and is crucial for their receptor binding and subsequent signal transduction. In the context of CCK-33, the C-terminal phenylalanine residue is amidated. benthamscience.com This amidation, in conjunction with tyrosine sulfation, confers the full biological potency to the hormone. nih.gov

Molecular Heterogeneity of Cholecystokinin Peptides with Emphasis on Human Sulfated Cholecystokinin-33

Cholecystokinin exists in various molecular forms, a phenomenon known as molecular heterogeneity. nih.govnih.gov These different forms arise from the differential processing of the common precursor, pro-cholecystokinin, as described in the preceding sections. The major circulating and tissue forms include CCK-58, CCK-33, CCK-22, and CCK-8. wikipedia.orgnih.gov This heterogeneity is not random; rather, the relative abundance of each form is tissue-specific and can vary under different physiological conditions. nih.govoup.com

The various molecular forms of CCK, while sharing a common C-terminal active site, may exhibit different biological potencies and pharmacokinetic profiles. For instance, while CCK-8 is the predominant form in the brain, larger forms like CCK-33 and CCK-58 are more prevalent in the intestine and plasma. nih.govoup.com

Relative Abundance of Human Sulfated Cholecystokinin-33 Among Other Forms in Biological Milieu

In humans, cholecystokinin-33 has been identified as the predominant molecular form of CCK in both the intestine and plasma. nih.gov Studies using highly specific radioimmunoassays have shown that in the fasting state, CCK-33 constitutes approximately 51% of the total circulating CCK, and this proportion increases to about 57% after a meal. nih.gov The second most abundant form is CCK-22, accounting for roughly 34% in the fasting state and 30% postprandially. nih.gov In contrast, CCK-58 is present in lower amounts, making up about 18% in the human intestine and 11% in the plasma. nih.gov

This distribution contrasts with that found in other species, highlighting significant species-specific differences in CCK processing. The predominance of CCK-33 in humans suggests that this particular form plays a major role in mediating the physiological effects of CCK in the human body.

Table 1: Relative Abundance of Major Cholecystokinin Forms in Human Plasma

Cholecystokinin Form Fasting State (%) Postprandial State (%)
CCK-33 ~51 ~57
CCK-22 ~34 ~30
CCK-58 ~11 Not specified

Data sourced from a study on human plasma. nih.gov

Species-Specific Variations in Cholecystokinin Processing and Forms

The processing of pro-cholecystokinin and the resulting profile of CCK peptides exhibit notable variations across different species. nih.govnih.gov For example, while CCK-33 is the most abundant form in human plasma and intestine, CCK-58 is predominant in the intestines of felines. nih.gov In rainbow trout, the molecular forms of CCK in the gut show marked heterogeneity, which is distinct from the pattern observed in mammals. nih.gov

Furthermore, studies on various mammalian species, including monkeys, dogs, and pigs, have revealed differences in the immunoreactivity of intact cholecystokinin, suggesting species-specific variations in the N-terminal portion of the molecule. nih.gov These species-specific differences in CCK processing underscore the importance of using well-characterized, species-specific assays for accurately studying the physiology of this hormone. The differential processing can be attributed to variations in the expression and activity of the prohormone convertases involved in cleaving pro-CCK. researchgate.net

Cellular Origin and Distribution of Human Sulfated Cholecystokinin-33

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide that exists in various molecular forms, with cholecystokinin-33 (CCK-33) being the predominant form found in human plasma and intestines. nih.gov Its sulfated form, in particular, is essential for its full biological activity at specific receptors. The synthesis and distribution of human sulfated CCK-33 are tissue-specific, originating from specialized endocrine cells in the gut and various neurons throughout the nervous system, as well as other tissues. nih.govfrontiersin.orgnih.gov

The primary source of circulating cholecystokinin is the enteroendocrine I-cells. frontiersin.orgwikipedia.org These specialized cells are located within the mucosal lining of the upper small intestine, predominantly in the duodenum and jejunum. frontiersin.orgwikipedia.orgyoutube.com

When food, particularly fats and proteins, passes from the stomach into the duodenum, it stimulates these I-cells to synthesize and secrete CCK. nih.govwikipedia.orgclevelandclinic.org The release of CCK is a critical step in the digestive process. clevelandclinic.org Studies have identified specific G-protein-coupled receptors on I-cells, such as GPR40, that respond to long-chain fatty acids, triggering CCK release. nih.gov

Once secreted by the I-cells, CCK enters the bloodstream. Research examining the molecular forms of CCK in human plasma and intestinal extracts has shown that CCK-33 is the most abundant form, both in the fasting state and after meals. nih.gov This highlights the central role of the enteroendocrine I-cells in producing the CCK-33 that circulates throughout the body to exert its various physiological effects. nih.govfrontiersin.org

Table 1: Relative Abundance of Major Cholecystokinin Forms in Humans

Molecular FormApproximate Abundance in Plasma (Fasting)Approximate Abundance in Plasma (Postprandial)Approximate Abundance in Intestine
Cholecystokinin-33~51%~57%Predominant Form
Cholecystokinin-22~34%~30%Second Most Abundant
Cholecystokinin-58~11%~11%~18%

Source: Journal of Clinical Endocrinology and Metabolism. nih.gov

Beyond its role as a gut hormone, cholecystokinin is one of the most abundant and widely distributed neuropeptides in the central nervous system (CNS). wikipedia.orgnih.gov It is also significantly present in the enteric nervous system, which governs the function of the gastrointestinal tract. wikipedia.org

In the CNS, CCK is found in high concentrations in several key areas, including the limbic system, cerebral cortex, hippocampus, and striatum. nih.govwikipedia.orgnih.gov While various molecular forms of CCK are produced, the sulfated octapeptide fragment, CCK-8, is considered the predominant form in neurons. wikipedia.orgnih.gov However, the precursor molecule, preprocholecystokinin, is processed in a tissue-specific manner, which can result in different CCK variants in different locations. nih.gov The larger forms, like CCK-33, are more characteristic of the gut, while smaller fragments are more common in the brain. nih.gov

The presence of CCK in the nervous system allows it to act as a neurotransmitter or neuromodulator, influencing a range of functions such as satiety, anxiety, and memory. clevelandclinic.orgnih.govmdpi.com For instance, CCK released from neurons in the brain plays a role in the feeling of fullness, complementing the satiety signals originating from the gut. nih.gov It also activates vagal afferent nerves, which transmit signals from the gut to the brainstem, further integrating digestive and neuronal controls of food intake. nih.gov

The synthesis of cholecystokinin is not limited to the gut and brain. The CCK gene is expressed in a variety of other endocrine glands and tissues, although often at lower levels. nih.govfrontiersin.orgnih.gov These sites include:

Pituitary Gland: Corticotrophs and melanotrophs in the pituitary gland express proCCK fragments. bioscientifica.com

Thyroid Gland: Thyroid C-cells produce CCK, primarily as non-sulfated CCK-8. bioscientifica.com

Pancreatic Islets: CCK is expressed in the islets of Langerhans. nih.govfrontiersin.org

Adrenal Gland: The adrenal medulla shows evidence of CCK expression. nih.gov

Reproductive Tissues: Spermatogenic cells in the testes have been found to contain CCK. nih.govnih.gov

Other Tissues: Low levels of CCK have also been identified in bronchial mucosa, cardiac myocytes, and cells of the immune system. nih.govfrontiersin.orgnih.gov

The cell-specific processing of the proCCK precursor molecule means that the final peptide forms can vary between these different tissues. frontiersin.orgbioscientifica.com For example, in thyroid C-cells, the processing favors the production of non-sulfated CCK-8, whereas pituitary corticotrophs produce proCCK fragments with only trace amounts of the conventional amidated peptides. bioscientifica.com The functional significance of CCK in many of these extra-intestinal and extra-neuronal locations is still an active area of research.

Table 2: Documented Sites of Cholecystokinin (CCK) Expression

SystemPrimary Location/Cell TypePredominant Form(s) Noted in Research
Gastrointestinal System Enteroendocrine I-Cells (Duodenum, Jejunum)CCK-33, CCK-58, CCK-22, CCK-8 nih.govfrontiersin.orgfrontiersin.org
Central Nervous System Cerebral Cortex, Limbic System, HippocampusCCK-8 (sulfated) wikipedia.orgnih.gov
Peripheral Nervous System Enteric Neurons, Vagal AfferentsCCK wikipedia.orgnih.gov
Endocrine Glands Pituitary Corticotrophs, Thyroid C-Cells, Pancreatic Islets, Adrenal MedullaProCCK fragments, Non-sulfated CCK-8 nih.govnih.govbioscientifica.com
Other Tissues Testes (Spermatogenic cells), Cardiac Myocytes, Immune CellsCCK nih.govfrontiersin.orgnih.gov

Receptor Pharmacology and Binding Dynamics of Human Sulfated Cholecystokinin 33

Cholecystokinin (B1591339) Receptor Subtypes and Ligand Specificity

Cholecystokinin (CCK) peptides, including the 33-amino acid form (CCK-33), exert their physiological effects by binding to two distinct G protein-coupled receptors: the cholecystokinin-A (CCK1R) and cholecystokinin-B (CCK2R) receptors. nih.gov7tmantibodies.comtocris.comwikipedia.org These receptors, previously known as alimentary (Type A) and brain (Type B) respectively, exhibit different affinities for various forms of CCK, largely determined by the presence or absence of a sulfate (B86663) group on a key tyrosine residue. 7tmantibodies.comtocris.com

Cholecystokinin-A (CCK1R) Receptor: High Affinity for Sulfated Forms, including Sulfated Cholecystokinin-33

The CCK1R displays a high affinity for sulfated CCK analogs. tocris.comnih.govnih.gov This specificity is crucial for its physiological functions, which include stimulating gallbladder contraction, pancreatic enzyme secretion, and regulating satiety. nih.govwikipedia.org The receptor's high affinity is dependent on the presence of a sulfated tyrosine residue within the C-terminal heptapeptide-amide of the CCK molecule. 7tmantibodies.comnih.govpancreapedia.org This structural requirement means that sulfated forms of CCK, such as sulfated CCK-33, bind to and activate CCK1R with high potency. pancreapedia.org

Cholecystokinin-B (CCK2R) Receptor: Similar Affinity for Sulfated and Nonsulfated Forms

In contrast to CCK1R, the CCK2R exhibits a broader ligand specificity, binding both sulfated and nonsulfated forms of CCK with similar high affinity. tocris.comnih.govwikipedia.orgnih.gov This receptor also binds the hormone gastrin, which shares a common C-terminal tetrapeptide with CCK. 7tmantibodies.comnih.gov The CCK2R is predominantly found in the central nervous system and the gastrointestinal tract, where it is involved in processes such as anxiety, memory, and the regulation of gastric acid secretion. nih.govwikipedia.org Its ability to bind both sulfated and non-sulfated ligands is a key distinguishing feature from the CCK1R. nih.gov

Table 1: Ligand Specificity of Cholecystokinin Receptors

Receptor SubtypePreferred LigandsKey Structural Requirement for High Affinity
CCK1R Sulfated CCK analogs (e.g., sulfated CCK-33, sulfated CCK-8)C-terminal heptapeptide-amide with a sulfated tyrosine residue 7tmantibodies.comnih.govpancreapedia.org
CCK2R Sulfated and nonsulfated CCK analogs, GastrinC-terminal tetrapeptide-amide 7tmantibodies.comnih.gov

Molecular Basis of Receptor-Ligand Interactions

The specific interactions between CCK-33 and its receptors are governed by distinct molecular determinants within both the ligand and the receptor. These interactions are responsible for the observed subtype selectivity and the activation of downstream signaling pathways.

Critical Role of Sulfated Tyrosine Residue in Receptor Binding and Activation

The sulfated tyrosine residue, located seven positions from the C-terminus of CCK-33, is a critical determinant for high-affinity binding to the CCK1R. 7tmantibodies.comnih.govpancreapedia.orgnih.gov This post-translational modification is essential for the potent biological activity of CCK at this receptor subtype. nih.gov The negatively charged sulfate group is believed to interact with specific positively charged residues within the binding pocket of the CCK1R, contributing significantly to the stability of the ligand-receptor complex. wikipedia.organaspec.comresearchgate.net For the CCK2R, while it can bind the sulfated form, the sulfate group is not a prerequisite for high-affinity binding. nih.gov

C-terminal Heptapeptide Amide Sequence as Minimal Epitope

The minimal structural requirement for high-affinity binding and biological activity at the CCK1R is the C-terminal heptapeptide-amide sequence of CCK. 7tmantibodies.compancreapedia.orgnih.gov This segment contains the essential residues, including the sulfated tyrosine, that are necessary for receptor recognition and activation. 7tmantibodies.com For the CCK2R, the minimal requirement for binding is the C-terminal tetrapeptide-amide, which is common to both CCK and gastrin. 7tmantibodies.comnih.gov

Influence of N-terminal Extensions on Binding Potency and Selectivity

Table 2: Molecular Determinants of CCK-33 Receptor Interaction

Molecular FeatureRole in CCK1R InteractionRole in CCK2R Interaction
Sulfated Tyrosine Residue Critical for high-affinity binding and activation 7tmantibodies.comnih.govpancreapedia.orgnih.govNot essential for high-affinity binding nih.gov
C-terminal Heptapeptide Amide Minimal sequence required for high-affinity binding 7tmantibodies.compancreapedia.orgContains the minimal binding sequence
C-terminal Tetrapeptide Amide Part of the essential binding sequenceMinimal sequence required for binding 7tmantibodies.comnih.gov
N-terminal Extension Can modulate binding potency and selectivity nih.govnih.govCan influence binding characteristics

Receptor Distribution and Functional Implications

The biological effects of cholecystokinin (CCK) are mediated by two distinct G protein-coupled receptor subtypes, the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R), previously known as CCKA (alimentary) and CCKB (brain), respectively. 7tmantibodies.comwikipedia.org These receptors exhibit approximately 50% homology and are characterized by distinct tissue distributions and ligand selectivities. wikipedia.org CCK1R is found predominantly in the gastrointestinal (GI) tract, while CCK2R is primarily located in the central nervous system (CNS). wikipedia.orgnih.gov This differential localization dictates their involvement in a wide array of physiological processes, ranging from digestion and satiety to anxiety and pain modulation. nih.gov

Peripheral Localization of CCK1R

The cholecystokinin-1 receptor (CCK1R) is predominantly expressed in peripheral tissues, particularly throughout the gastrointestinal system, where it mediates the primary digestive functions of CCK. nih.govnih.gov Its strategic localization in various organs of the digestive tract allows it to regulate a coordinated series of events essential for nutrient processing.

Key peripheral locations of CCK1R include:

Gallbladder: Found in the smooth muscle, where its activation leads to contraction and the release of bile into the small intestine to aid in fat digestion. pancreapedia.orgnih.gov

Pancreas: Densely expressed on pancreatic acinar cells, CCK1R activation is a primary stimulus for the secretion of digestive enzymes. nih.govpancreapedia.orgnih.gov It is also present on intrapancreatic neurons. pancreapedia.org

Stomach: Localized to D cells and chief cells in the gastric mucosa, as well as the muscularis propria of the fundus, antrum, and pylorus. pancreapedia.orgnih.gov This distribution is crucial for regulating gastric acid secretion and gastric emptying. 7tmantibodies.comnih.gov

Vagal Afferent Neurons: CCK1R is significantly expressed on the terminals of the vagus nerve that innervate the upper gut. pancreapedia.orgfrontiersin.org This pathway is critical for transmitting satiety signals from the gut to the brain. frontiersin.org

The functional implications of this peripheral distribution are centered on nutritional homeostasis. 7tmantibodies.com Activation of CCK1R by sulfated CCK peptides initiates gallbladder contraction, stimulates pancreatic exocrine secretion, slows gastric emptying, and regulates intestinal transit. 7tmantibodies.com The interaction with vagal afferents is particularly important for inducing feelings of fullness and satiety, thereby helping to control food intake. frontiersin.org

Table 1: Peripheral Distribution and Functions of CCK1R

Tissue/Cell TypeSpecific LocationPrimary Function(s)
Gastrointestinal Tract
GallbladderSmooth muscleStimulates contraction and bile release. pancreapedia.orgnih.gov
PancreasAcinar cells, intrapancreatic neuronsMediates secretion of digestive enzymes. nih.govpancreapedia.org
StomachGastric mucosa (D cells, chief cells), muscularis propriaRegulates gastric emptying and acid secretion. 7tmantibodies.compancreapedia.orgnih.gov
Nervous System
Vagus NerveAfferent fibers innervating the gutTransmits satiety signals to the brain. pancreapedia.orgfrontiersin.org

Central Nervous System Localization of CCK2R

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is the predominant CCK receptor subtype within the central nervous system (CNS). nih.govtocris.comwikipedia.org It exhibits a high affinity for both sulfated and non-sulfated CCK analogs. wikipedia.org The widespread distribution of CCK2R throughout the brain and spinal cord underscores its role as a significant neuromodulator involved in a variety of neural processes. nih.govtocris.com

Integrative data from transcriptomics and protein profiling have confirmed CCK2R mRNA expression in most regions of the human brain. nih.gov Notable areas of high CCK2R density include:

Cortex and Limbic System: The receptor is abundant in the cerebral cortex and limbic structures such as the amygdala, hippocampus, and nucleus accumbens. nih.govnih.gov

Pain Modulation Pathways: CCK2R is found in key areas involved in the processing and modulation of pain, including the hypothalamus, basal ganglia, periaqueductal grey (PAG), rostral ventromedial medulla (RVM), and the spinal cord. nih.govnih.gov

Dopaminergic System: Significant localization is observed in the substantia nigra and the ventral tegmental area (VTA), regions critical for dopamine-mediated behaviors. nih.gov

The functional implications of CCK2R in the CNS are diverse and complex. Its activation is linked to the regulation of anxiety, pain perception (nociception), memory processes, and neuroleptic activity. nih.govtocris.com In pain pathways, CCK2R activation can facilitate nociception, and its antagonists have been shown to alleviate pain in preclinical models. nih.govnih.gov The receptor also plays a complex modulatory role in dopamine (B1211576) neurotransmission; its activation generally has an inhibitory effect on dopamine activity, opposing the effects of CCK1R. wikipedia.orgnih.gov Furthermore, the interaction between CCK and CCK2R can facilitate the release of other neurotransmitters, such as glutamate, thereby promoting neuronal excitability. nih.gov

Table 2: Central Nervous System Distribution and Functions of CCK2R

Brain Region/SystemSpecific Location(s)Primary Function(s)
Cortex & Limbic System Cerebral cortex, amygdala, hippocampus, nucleus accumbensRegulation of anxiety, memory, and emotion. nih.govtocris.com
Pain Pathways Hypothalamus, basal ganglia, periaqueductal grey (PAG), RVM, spinal cordModulation of pain perception (nociception). nih.govnih.gov
Dopaminergic System Substantia nigra, ventral tegmental area (VTA)Complex regulation of dopamine release and activity. wikipedia.orgnih.gov
General CNS Widespread throughout the brainNeuromodulation, influence on neurotransmitter release (e.g., glutamate). tocris.comnih.gov

Intracellular Signal Transduction Pathways Mediated by Human Sulfated Cholecystokinin 33

G Protein-Coupled Receptor (GPCR) Activation and Downstream Effectors

The actions of human sulfated cholecystokinin-33 are initiated by its interaction with cholecystokinin (B1591339) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgnih.govwikipedia.org The CCKA receptor, in particular, exhibits the ability to couple with multiple subtypes of heterotrimeric G proteins, including Gq, Gs, Gi, and G13, allowing for a diversified signaling response within a single cell type. nih.govnih.gov This promiscuous coupling enables the activation of several distinct downstream effector enzymes.

The most well-documented pathway involves the coupling of the activated CCK receptor to G proteins of the Gq family. nih.govnih.gov This interaction stimulates the effector enzyme phospholipase C (PLC), which then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

In addition to the Gq pathway, CCK receptors can also couple to Gs proteins. nih.govnih.gov Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). nih.govnih.gov This demonstrates that CCK-33 can simultaneously activate both the PLC and adenylyl cyclase pathways.

G Protein SubtypePrimary Downstream EffectorSecond Messenger(s) ProducedReference
GqPhospholipase C (PLC)Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) nih.govnih.gov
GsAdenylyl CyclaseCyclic Adenosine 3',5'-monophosphate (cAMP) nih.govnih.govnih.gov
GiInhibition of Adenylyl CyclaseDecrease in cAMP nih.gov
G13RhoGEFs (e.g., p115RhoGEF)Activation of RhoA nih.gov

Calcium Signaling Pathways

A primary consequence of CCK-33 receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a versatile second messenger that governs numerous cellular processes. nih.govnih.gov The increase in [Ca2+]i is a direct result of the Gq-PLC signaling axis.

The inositol 1,4,5-trisphosphate (IP3) generated by PLC action diffuses through the cytoplasm and binds to specific IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER). nih.govnih.gov The ER serves as the main intracellular storage site for Ca2+. nih.gov The binding of IP3 to its receptor opens these ligand-gated channels, allowing for the rapid release of stored Ca2+ from the ER into the cytoplasm, thereby elevating the intracellular free calcium concentration. nih.govnih.gov This IP3-mediated calcium release is a critical event, and studies have shown that blocking this pathway with antagonists like heparin can prevent CCK-induced cellular responses, such as muscle contraction. nih.gov The release of calcium can be "quantal," meaning that submaximal concentrations of IP3 lead to a rapid but limited release of calcium, achieving a stable, partial release from the stores. nih.gov

Protein Kinase Activation Cascades

The second messengers generated by GPCR activation, namely DAG and cAMP, along with the increase in intracellular Ca2+, activate several families of protein kinases. These kinases phosphorylate target proteins on serine and threonine residues, propagating the signal and eliciting specific cellular functions.

The production of diacylglycerol (DAG) at the plasma membrane, alongside the IP3-mediated rise in intracellular Ca2+, synergistically activates members of the protein kinase C (PKC) family. nih.govnih.gov Research on human gallbladder muscle cells has revealed a concentration-dependent activation of this pathway by CCK. nih.gov At lower concentrations, CCK effectively activates the PKC pathway, which contributes to physiological responses like muscle contraction. nih.gov However, at higher concentrations of CCK, a different pathway involving calmodulin is preferentially activated. nih.gov This high-concentration pathway can, in turn, inhibit the activation of PKC, suggesting a sophisticated regulatory mechanism where the strength of the initial stimulus dictates the subsequent signaling cascade. nih.gov

The activation of adenylyl cyclase by Gs-coupled CCK receptors leads to an increase in intracellular cAMP levels. nih.govnih.gov This rise in cAMP directly activates cAMP-dependent protein kinase, also known as protein kinase A (PKA). nih.govnih.gov Studies in rat pancreatic acini have demonstrated that CCK can activate PKA across a broad range of concentrations, from picomolar (low) to nanomolar (high). nih.gov This activation occurs rapidly, peaking within minutes of CCK exposure, and can happen even without a globally detectable increase in cellular cAMP levels, indicating a highly sensitive and localized signaling mechanism. nih.gov The PKA pathway contributes to various CCK-mediated functions, working in concert with other signaling branches like the Gq-PLC pathway. nih.gov

Kinase PathwayActivating Second Messenger(s)CCK Concentration DependenceReference
Protein Kinase C (PKC)Diacylglycerol (DAG), Ca2+Activated at low CCK concentrations; inhibited at high concentrations. nih.govnih.gov
Protein Kinase A (PKA)Cyclic AMP (cAMP)Activated at both low (pM) and high (nM) CCK concentrations. nih.govnih.gov

MAPK Signaling and Transcriptional Regulation

Beyond the immediate effects mediated by calcium and the activation of PKC and PKA, CCK-33 also engages the mitogen-activated protein kinase (MAPK) signaling cascades. nih.gov These cascades are crucial for long-term cellular responses, including the regulation of gene expression. nih.govfrontiersin.org The MAPK pathways are typically organized as a three-tiered system of kinases that sequentially phosphorylate and activate one another. mdpi.com

CCK is known to activate all three major MAPK cascades: nih.gov

ERKs (Extracellular signal-Regulated Kinases): This cascade is often linked to cell growth and differentiation. CCK activates the ERK cascade through a PKC-dependent activation of the kinase Raf, which in turn activates MEK, the direct upstream kinase of ERK. nih.gov

JNKs (c-Jun N-terminal Kinases): Often associated with stress responses and apoptosis, the JNK pathway is activated by CCK through a distinct mechanism that requires higher concentrations of the hormone. nih.gov

p38 MAPK: This pathway is also involved in stress responses and inflammation. nih.gov

The activation of these MAPK pathways, particularly ERKs and JNKs, is thought to be a primary mechanism through which CCK influences transcriptional regulation. nih.gov Once activated, these MAPKs can translocate to the nucleus and phosphorylate various transcription factors. This phosphorylation can alter the transcription factors' ability to bind to DNA and regulate the expression of target genes, thereby mediating long-term changes in cellular function and phenotype. frontiersin.orgnih.gov For example, one proposed mechanism for CCK's role in synaptic plasticity involves the activation of the Ras-Raf-MEK-MAPK pathway, leading to changes in the trafficking of neurotransmitter receptors. nih.gov

ERK1/2 Activation and Downstream Transcription Factors

The Extracellular signal-Regulated Kinase (ERK1/2) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling route activated by CCK-33. physiology.orgnih.gov This pathway plays an integral role in processes such as cell proliferation and adaptive growth, for instance, in pancreatic acinar cells. nih.govphysiology.org

The activation sequence is initiated by the binding of sulfated CCK to the CCK1R, which is coupled to heterotrimeric Gq proteins. nih.govphysiology.org This engagement leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govqiagen.com While IP3 primarily mediates calcium release from intracellular stores, DAG is critical for the activation of Protein Kinase C (PKC). nih.gov

Research has identified specific PKC isoforms, particularly PKCε, as the primary mediator in the CCK-induced ERK1/2 activation cascade. aimspress.com Activated PKCε subsequently phosphorylates and activates Raf-1, which then triggers the sequential activation of MEK (MAPK/ERK Kinase) and finally ERK1/2 through phosphorylation on specific threonine and tyrosine residues (T202/Y204). nih.govphysiology.org

Furthermore, studies have revealed a more intricate mechanism involving the transactivation of the Epidermal Growth Factor Receptor (EGFR). CCK receptor activation can lead to the activation of the Src family tyrosine kinase Yes, which contributes to the phosphorylation of adaptor proteins like Shc. nih.gov This, along with EGFR activation, feeds into the Ras-Raf-MEK-ERK cascade, demonstrating a sophisticated level of signal integration. nih.gov

Upon activation, phosphorylated ERK1/2 (pERK1/2) translocates to the nucleus. physiology.org In the nucleus, pERK1/2 phosphorylates and activates a variety of transcription factors, which then regulate the expression of early-response genes critical for cell cycle progression and mitogenesis. nih.govphysiology.org

Table 1: Key Downstream Transcription Factors and Genes Regulated by CCK-33-Induced ERK1/2 Activation

Transcription FactorTarget Genes/ProteinsCellular OutcomeReference
c-Fos Cell-cycle proteins (e.g., Cyclins D and E)Mitogenesis, Cell Proliferation nih.govphysiology.org
Egr-1 (Early Growth Response 1) Cell-cycle regulatory proteinsInitiation of cell cycle, Growth physiology.org
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pro-inflammatory and survival genesRegulation of inflammation and apoptosis nih.gov
STAT (Signal Transducer and Activator of Transcription) Various target genes depending on STAT proteinCell growth, differentiation nih.gov

Integration of Signaling Pathways and Cross-Talk

The cellular response to sulfated cholecystokinin-33 is not governed by a single, linear pathway but rather by the coordinated action of multiple, interconnected signaling networks. nih.govnih.gov The CCK1R can activate a diverse array of signaling mechanisms concurrently, including the PLC/Ca²⁺ pathway, the PKC-dependent ERK/MAPK cascade, the PI3K/Akt/mTOR pathway, and the JNK and p38 MAPK pathways. nih.govnih.gov The integration of these pathways and the cross-talk between them are essential for orchestrating complex cellular functions like pancreatic adaptive growth. nih.gov

Cross-talk occurs at several nodes within the signaling network:

PKC as a Hub: As described previously, Protein Kinase C (PKC) is a critical junction. It is activated by DAG from the PLC pathway and is also a requisite upstream activator of the Raf-MEK-ERK cascade in response to CCK. nih.govnih.govaimspress.com This positions PKC as a central molecule that links calcium signaling and mitogenic pathways.

Receptor Transactivation: The ability of the G protein-coupled CCK receptor to transactivate the EGFR, a receptor tyrosine kinase, is a prime example of cross-talk. nih.gov This mechanism allows CCK to leverage the well-established growth-promoting signaling machinery of the EGFR pathway.

Parallel Pathway Activation: For sustained biological processes such as adaptive growth, the simultaneous activation of multiple major pathways is required. Evidence indicates that the ERK, mTOR, and calcineurin/NFAT pathways are all activated by CCK and are collectively necessary for this outcome. nih.gov This suggests that the final cellular response is a result of the integrated output from these distinct but cooperative cascades.

Second Messenger Overlap: The generation of common second messengers like calcium ions can influence multiple downstream effectors that are part of different signaling branches, enabling a coordinated cellular response. youtube.com

This intricate web of interactions allows the cell to finely tune its response to CCK, ensuring that specific physiological outcomes are achieved through the differential activation and integration of a complex signaling repertoire.

Table 2: Summary of Signaling Pathways Activated by Sulfated Cholecystokinin-33

Signaling PathwayKey Protein ComponentsPrimary Function(s)Reference
Gq/11-PLC-Ca²⁺ Gαq, Phospholipase C (PLC), IP3, DAGDigestive enzyme secretion, PKC activation nih.govnih.govqiagen.com
MAPK/ERK PKCε, Raf-1, MEK, ERK1/2Cell proliferation, Gene regulation, Adaptive growth nih.govnih.govaimspress.com
PI3K/Akt/mTOR PI3K, Akt (PKB), mTOR, p70S6KProtein synthesis, Translational regulation nih.gov
JNK & p38 MAPK JNK, p38Gene regulation, Cytoskeletal organization nih.gov
Calcineurin/NFAT Calcineurin, NFATAdaptive growth nih.gov

Physiological and Neurobiological Modulatory Roles of Human Sulfated Cholecystokinin 33 in Research Models

Gastrointestinal System Modulation

Cholecystokinin-33 (CCK-33), in its sulfated form, is a pivotal regulator of digestive processes. This peptide hormone, primarily released from enteroendocrine I-cells in the proximal small intestine in response to dietary fats and proteins, orchestrates a series of coordinated events within the gastrointestinal (GI) system to ensure efficient digestion and nutrient absorption. nih.govnih.gov Its actions are mediated through binding to specific cholecystokinin (B1591339) receptors, primarily the CCK1 receptor (formerly CCK-A), which are widely distributed throughout the GI tract. nih.govnih.gov

Regulation of Pancreatic Exocrine Secretion

Sulfated CCK-33 is a potent secretagogue of pancreatic exocrine secretions, playing a crucial role in the digestion of fats and proteins. researchgate.netpancreapedia.orgyoutube.com Upon its release into the bloodstream, CCK-33 travels to the pancreas and stimulates the acinar cells to secrete a variety of digestive enzymes. pancreapedia.orgyoutube.com These enzymes include pancreatic amylase for carbohydrate digestion, lipase (B570770) for fat digestion, and proteases like trypsinogen (B12293085) and chymotrypsinogen for protein breakdown. nih.govyoutube.com

The mechanism of CCK-33's action on the pancreas is multifaceted, involving both direct and indirect pathways. It can directly bind to CCK1 receptors on pancreatic acinar cells, triggering intracellular signaling cascades that lead to enzyme release. nih.govphysiology.org Additionally, CCK-33 can act indirectly by stimulating vagal afferent nerves. pancreapedia.orgphysiology.org These nerve signals are transmitted to the brainstem and then relayed back to the pancreas via vagal efferent fibers, which release acetylcholine, further potentiating enzyme secretion. pancreapedia.org Research in various animal models, including pigs, has demonstrated that CCK-33 can induce pancreatic secretion through a local intestinal mechanism, suggesting a complex interplay between hormonal and neural regulation. researchgate.net

Table 1: Effects of Sulfated CCK-33 on Pancreatic Exocrine Secretion in Research Models
Research ModelKey FindingsPrimary Mechanism of Action
PigsLocal injection of CCK-33 into the gastro-duodenal artery significantly increased the volume of pancreatic juice, protein output, and trypsin activity. researchgate.netLocal intestinal mechanism, suggesting enteropancreatic reflex involvement. researchgate.net
Rodents (Rats)CCK acts on both high-affinity CCK1 receptors on vagal afferent fibers and directly on pancreatic acinar cells to mediate pancreatic secretion. physiology.orgDual direct (hormonal) and indirect (neural) pathways. physiology.org
HumansCCK receptor antagonism significantly reduces pancreatic enzyme secretion during the intestinal phase of digestion. pancreapedia.org It is believed to act primarily through vagal cholinergic pathways. physiology.orgPredominantly neural (vagovagal reflex) pathways. physiology.org

Control of Gallbladder Contraction and Bile Secretion

One of the most well-established functions of sulfated CCK-33 is its role in stimulating gallbladder contraction and the subsequent release of bile into the duodenum. nih.govnih.govyoutube.com Bile, produced by the liver and stored in the gallbladder, is essential for the emulsification and digestion of dietary fats. nih.gov

Following a meal rich in fats and proteins, the release of CCK-33 into the circulation triggers the contraction of the smooth muscle of the gallbladder. nih.govnih.gov This action is primarily mediated through CCK1 receptors located on the gallbladder muscle itself and on vagal afferent nerves that innervate the gallbladder. nih.gov In some species, like guinea pigs, the contraction is mediated solely by CCK1 receptors on the gallbladder. nih.gov CCK-33 also promotes the relaxation of the sphincter of Oddi, a muscular valve that controls the flow of bile and pancreatic juice into the duodenum, ensuring unimpeded delivery of these digestive secretions. youtube.comyoutube.com

Table 2: Research Findings on CCK-33 and Gallbladder Function
Research ModelKey FindingsReceptor Involvement
Guinea PigsGallbladder contraction is mediated solely by CCK-A receptors. nih.gov CCK-8, a shorter form of cholecystokinin, induced muscle strip contractions which were significantly reduced when interstitial cells of Cajal (ICC) were removed. nih.govCCK-A (CCK1R). nih.gov
DogsCCK-induced gallbladder contractions are controlled through CCK-A receptors on both the vagal nerve and directly on the gallbladder muscle. nih.govCCK-A (CCK1R). nih.gov
HumansCCK stimulates gallbladder contraction, leading to the release of bile, which is crucial for fat digestion and absorption. nih.govCCK1R. nih.gov

Influence on Gastric Emptying and Intestinal Motility

Sulfated CCK-33 plays a crucial role in modulating gastric emptying, the process by which partially digested food (chyme) is released from the stomach into the small intestine. nih.govnih.gov By slowing down gastric emptying, CCK-33 ensures that the duodenum is not overwhelmed with a large volume of chyme, allowing for sufficient time for the digestion and absorption of nutrients. nih.govwikipedia.org

This inhibitory effect on gastric emptying is achieved through several mechanisms. CCK-33 can relax the proximal part of the stomach and increase the tone of the pyloric sphincter, the muscular valve between the stomach and the duodenum. nih.gov Studies using the CCK-A receptor antagonist loxiglumide (B1675256) have shown that blocking CCK action accelerates gastric emptying, confirming the physiological role of endogenous CCK in this process. nih.gov In addition to its effects on the stomach, CCK-33 also influences the motility of the small intestine, promoting contractions that help mix the chyme with digestive enzymes and propel it along the digestive tract. youtube.comnih.gov

Inhibition of Gastric Acid Secretion

While the primary stimulus for gastric acid secretion is the hormone gastrin, sulfated CCK-33 has an inhibitory effect on this process. nih.govwikipedia.org This inhibition is particularly important after a meal, as it helps to regulate the acidity of the chyme entering the duodenum. youtube.com By reducing gastric acid secretion, CCK-33 contributes to the neutralization of the chyme, creating a more favorable pH environment for the action of pancreatic and intestinal enzymes. youtube.com The inhibitory effect of CCK on gastric acid secretion is thought to be mediated both directly on stomach cells and indirectly through the release of other inhibitory hormones like somatostatin. nih.gov

Central Nervous System Neurotransmission and Neuromodulation

Beyond its well-documented roles in the gastrointestinal system, sulfated cholecystokinin-33 is also a significant neuromodulator in the central nervous system (CNS). nih.govnih.gov CCK is one of the most abundant neuropeptides in the brain and is widely distributed in various regions, including the cortex, hippocampus, amygdala, and hypothalamus. nih.govnih.gov In the CNS, CCK is involved in a range of functions, including satiety, anxiety, and memory. nih.govnih.gov

Role in Satiety Signaling and Food Intake Regulation

Sulfated CCK-33 is a key short-term satiety signal, playing a crucial role in the regulation of food intake and meal termination. nih.govnih.govnih.gov When released from the small intestine in response to food, CCK-33 acts on vagal afferent fibers that project to the nucleus of the solitary tract in the brainstem. nih.govyoutube.com This neural signal is then relayed to higher brain centers, including the hypothalamus, which is involved in appetite control, leading to a feeling of fullness and the cessation of eating. nih.gov

Research comparing the effects of CCK-8 (a shorter, more widely studied form) and CCK-33 has shown that while both peptides reduce meal size, CCK-33 is more effective at prolonging the intermeal interval, suggesting a more sustained satiety effect. nih.gov This makes CCK-33 a significant factor in the short-term control of food intake. nih.govnih.gov The satiety effect of CCK is considered a physiological action, as the administration of CCK receptor antagonists can lead to an increase in food intake. nih.gov

Table 3: Research Findings on CCK-33 and Satiety
Research ModelKey FindingsProposed Mechanism
RatsBoth CCK-8 and CCK-33 reduced the size of the first meal. Only CCK-33 prolonged the first intermeal interval and increased the satiety ratio. nih.govActivation of vagal afferent fibers leading to signals in the nucleus of the solitary tract and hypothalamus. nih.gov
HumansAdministration of exogenous CCK can decrease food intake. nih.govActivation of peripheral CCK receptors and subsequent signaling to the brain. nih.gov

Modulation of Other Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin (B10506), GABA)

Sulfated cholecystokinin (CCK) significantly interacts with and modulates the activity of several key neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. sigmaaldrich.comnih.gov These interactions are crucial for a range of behaviors and physiological functions.

Dopamine: The interplay between CCK and dopamine is particularly prominent in the mesolimbic pathway, a critical circuit for reward and motivation. nih.govnih.gov In brain regions where CCK and dopamine coexist within the same neurons, such as the nucleus accumbens, sulfated CCK has been shown to potentiate dopamine-mediated behaviors like hyperlocomotion. nih.gov This modulatory role is specific to the sulfated form of CCK and is not observed with the non-sulfated variant. nih.gov The interaction is complex, with CCK-1 receptor stimulation generally promoting dopamine release, while CCK-2 receptor activation can decrease it. mdpi.com This differential effect highlights the nuanced control CCK exerts over the dopaminergic system. mdpi.comnih.gov

Serotonin: Evidence suggests a cooperative and interdependent relationship between CCK and serotonin (5-HT) in controlling certain behaviors. physiology.org For instance, in the lateral parabrachial nucleus, an area involved in regulating sodium intake, both serotonergic and cholecystokinergic mechanisms work together to inhibit salt appetite. physiology.org The inhibitory effect of CCK on food intake appears to rely on central serotonergic activity, indicating a functional interaction between these two systems. nih.gov This suggests that the full expression of certain CCK-mediated effects requires intact serotonergic signaling. physiology.org

GABA: Cholecystokinin also exerts significant influence over the GABAergic system, the primary inhibitory neurotransmitter system in the brain. jneurosci.orgnih.gov In the dorsomedial nucleus of the hypothalamus, CCK can switch the plasticity of GABA synapses from long-term depression to long-term potentiation. jneurosci.org This shift is mediated by an increase in GABA release from the presynaptic terminal. jneurosci.org Furthermore, in the ventral tegmental area (VTA), somatodendritic release of CCK from dopamine neurons can trigger long-term potentiation of GABAergic synapses, acting as a feedback mechanism to regulate dopamine cell excitability. stanford.edu

Interactive Data Table: Modulation of Neurotransmitter Systems by Sulfated CCK

Neurotransmitter SystemInteracting Brain RegionObserved Effect of Sulfated CCKReference
DopamineNucleus AccumbensPotentiation of dopamine-induced hyperlocomotion nih.gov
DopamineNucleus AccumbensCCK-1R stimulation promotes dopamine release mdpi.com
DopamineNucleus AccumbensCCK-2R stimulation decreases dopamine release mdpi.com
SerotoninLateral Parabrachial NucleusCooperative inhibition of sodium intake physiology.org
GABADorsomedial HypothalamusSwitches synaptic plasticity to long-term potentiation jneurosci.org
GABAVentral Tegmental AreaTriggers long-term potentiation of GABAergic synapses stanford.edu

Involvement in Cognitive Processes (e.g., Memory, Recognition)

Sulfated CCK is implicated in various cognitive functions, most notably learning and memory. sigmaaldrich.comresearchgate.net The hippocampus, a brain region central to memory formation and consolidation, is a key site of CCK's influence. researchgate.net

Research indicates that CCK plays a role in facilitating long-term potentiation (LTP), a crucial cellular mechanism underlying synaptic plasticity and memory. researchgate.net Studies in rodents have demonstrated that CCK can have memory-enhancing effects. researchgate.net For instance, systemic administration of sulfated CCK-8 has been shown to compensate for memory impairments induced by chronic stress. nih.gov While stress alone can impair memory, repeated treatment with CCK appears to mitigate this damage, suggesting a modulatory role in the cognitive response to stress. nih.gov However, the precise mechanisms through which CCK influences hippocampal neuroplasticity and memory formation are complex and continue to be an active area of research. researchgate.net

Contribution to Stress and Affective Circuitry

Cholecystokinin is a significant player in the neural circuits that govern stress and emotional states. nih.gov It is widely recognized for its anxiogenic, or anxiety-producing, effects in both animal models and humans. sigmaaldrich.com This effect is thought to be mediated through its action on CCK-2 receptors in brain regions associated with fear and anxiety, such as the amygdala. nih.gov

Studies in chicks have shown that both intraperitoneal and intracerebroventricular injections of sulfated CCK-8 can induce conditioned aversion and increase plasma corticosterone (B1669441) concentrations, suggesting that its effects on appetite may be linked to stress and/or malaise. nih.gov Furthermore, the anorexigenic effect of centrally administered CCK-8S could be attenuated by a corticotropin-releasing hormone (CRH) receptor antagonist, further linking CCK's actions to the stress axis. nih.gov Interestingly, while acute CCK administration can be anxiogenic, chronic administration has shown protective effects against memory impairment under chronic stress conditions. researchgate.netnih.gov This suggests a complex, and potentially context-dependent, role for CCK in the modulation of affective circuitry.

Other Endocrine and Metabolic Regulations

Beyond its roles in the nervous system, sulfated cholecystokinin-33 is a key regulator of various endocrine and metabolic processes. nih.gov

Stimulation of Insulin (B600854) and Glucagon (B607659) Secretion from Pancreatic Islets

CCK is a potent stimulator of both insulin and glucagon secretion from the pancreatic islets. nih.govau.dk Following a meal, the release of CCK from intestinal I-cells contributes to the postprandial regulation of blood glucose. tandfonline.com Both CCK-33 and its shorter fragment, sulfated CCK-8, effectively stimulate insulin release. tandfonline.comnih.govnih.gov This insulinotropic effect is mediated through the activation of CCK-A receptors on islet cells. tandfonline.com The stimulation of insulin secretion by CCK is particularly important in the context of a high-fat diet, where CCK plays a role in the β-cell's adaptation to increased metabolic demand. nih.gov In addition to insulin, CCK also dose-dependently stimulates the release of glucagon. au.dk

Interactive Data Table: Effects of Sulfated CCK on Pancreatic Hormone Secretion

HormoneEffect of Sulfated CCKMediating ReceptorReference
InsulinStimulation of secretionCCK-A nih.govtandfonline.com
GlucagonStimulation of secretion- nih.govau.dk

Calcitonin Secretion

Research has shown that CCK peptides also stimulate the secretion of calcitonin. nih.gov Calcitonin is a hormone primarily produced by the C-cells of the thyroid gland and is involved in calcium homeostasis. The expression of CCK in thyroid C-cells suggests a potential local regulatory loop. nih.gov

Potential Natriuretic Actions in Kidneys

There is evidence to suggest that CCK peptides may act as natriuretic agents in the kidneys, promoting the excretion of sodium in the urine. nih.gov The presence of CCK in both cortical and medullary kidney cells supports this potential role. nih.gov This action would contribute to the regulation of fluid and electrolyte balance.

Advanced Research Methodologies and Analytical Approaches for Human Sulfated Cholecystokinin 33

Peptide Synthesis and Purification Techniques

The chemical synthesis of tyrosine O-sulfated peptides like CCK-33 presents a significant challenge due to the inherent acid-lability of the sulfate (B86663) group. nih.gov However, advancements in solid-phase peptide synthesis (SPPS) have enabled the successful production of this complex peptide.

A key strategy involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid-phase chemistry. nih.gov In this approach, the sulfated peptide chain is constructed directly on a resin, such as 2-chlorotrityl resin, using Fmoc-Tyr(SO3Na)-OH as a building block. nih.gov A critical step is the cleavage and deprotection of the synthesized peptide from the resin. To minimize the loss of the sulfate group, this process is often carried out in cold trifluoroacetic acid (TFA), as the rate of desulfation is highly temperature-dependent. nih.gov For instance, treatment with 90% aqueous TFA at 0°C has been shown to be effective. nih.gov

Following cleavage from the resin, the crude synthetic CCK-33 is purified using preparative high-performance liquid chromatography (HPLC). nih.gov This technique separates the desired full-length sulfated peptide from non-sulfated forms and other impurities, yielding a pure product with full biological activity. nih.gov The structure and purity of the synthetic peptide are then confirmed by various analytical methods, including amino acid analysis, mass spectrometry, and comparative HPLC with native CCK-33. nih.gov

Immunoassays for Cholecystokinin (B1591339) Quantification

Immunoassays are a cornerstone for the quantification of CCK-33 in biological samples, offering high sensitivity and specificity. Various formats, including radioimmunoassay (RIA) and enzyme immunoassay (EIA), have been developed.

Radioimmunoassay (RIA) Development and Specificity

The development of a sensitive RIA for CCK has been a significant focus of research. These assays typically involve the use of a radiolabeled CCK peptide and a specific antibody. For labeling, porcine CCK-33 has been conjugated with 125I-hydroxyphenyl-propionic acid succinimide (B58015) ester. nih.gov Antibodies are often raised in rabbits by immunization with CCK-33 conjugated to a carrier protein like egg albumin. nih.govnih.gov

A critical aspect of RIA is the specificity of the antibody, particularly its ability to distinguish CCK from the structurally related hormone gastrin, with which it shares a common C-terminal pentapeptide. nih.govraybiotech.com Highly specific antibodies have been developed that show no cross-reactivity with gastrin. nih.gov Some antibodies are designed to bind to all COOH-terminal CCK peptides containing at least 14 amino acid residues. nih.gov The sensitivity of these RIAs can be very high, with detection limits reported to be between 0.5 and 1.0 pmol/L of plasma. nih.gov

RIA ParameterDescriptionReference
Label Porcine CCK-33 conjugated with 125I-hydroxyphenyl-propionic acid succinimide ester nih.gov
Antibody Generation Rabbit immunization with porcine CCK-33 coupled to egg albumin nih.govnih.gov
Antibody Specificity No cross-reactivity with gastrin; binds COOH-terminal CCK peptides (≥14 amino acids) nih.gov
Detection Limit 0.5 - 1.0 pmol/L plasma nih.gov
Tracer Comparison 125I-BH-CCK-8 tracer provided the best sensitivity in some CCK radioimmunoassays. nih.gov

Enzyme Immunoassay (EIA) for Cholecystokinin-33

Enzyme immunoassays (EIAs), also known as enzyme-linked immunosorbent assays (ELISAs), provide a non-radioactive alternative for CCK quantification. These are typically competitive assays where a known amount of biotinylated CCK peptide competes with the unlabeled CCK in the sample for binding to a limited amount of primary anti-CCK antibody. weldonbiotech.comsigmaaldrich.com

The immunoplate is often pre-coated with a secondary antibody that binds the primary antibody. weldonbiotech.com The amount of bound biotinylated peptide is then detected using streptavidin-horseradish peroxidase (SA-HRP), which catalyzes a colorimetric reaction with a substrate like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). weldonbiotech.comsigmaaldrich.com The intensity of the color is inversely proportional to the concentration of CCK in the sample. weldonbiotech.com These kits are designed to detect CCK and its related peptides in various samples, including serum, plasma, and cell culture supernatants. sigmaaldrich.comsigmaaldrich.com

EIA PrincipleStepsReference
Competitive Binding Biotinylated CCK competes with sample CCK for binding to anti-CCK antibody. weldonbiotech.comsigmaaldrich.com
Detection Bound biotinylated CCK is detected with Streptavidin-HRP and a colorimetric substrate. weldonbiotech.comsigmaaldrich.com
Signal Color intensity is inversely proportional to the amount of CCK in the sample. weldonbiotech.com

Development of Sequence-Specific Antibodies

The development of sequence-specific antibodies is crucial for distinguishing between the different molecular forms of CCK and for avoiding cross-reactivity with other peptides like gastrin. nih.govnih.gov Antibodies have been raised against specific fragments of the CCK molecule, such as the central dodecapeptide sequence (9-20) of CCK. nih.gov These antibodies have been successfully used for the specific immunostaining of CCK-producing cells in the gut. nih.gov

Furthermore, antibodies with different sequence specificities (e.g., C-terminal, N-terminal, or mid-region of CCK-33) have been developed and characterized. nih.gov The binding of these antibodies to various labeled CCK fragments, such as 125I-Bolton-Hunter-labeled CCK-33 and CCK-8, has been compared to assess their utility in different immunoassay formats. nih.gov Some antibodies are specific for the sulfated form of CCK-8 and show cross-reactivity with unsulfated CCK-8 and Big Gastrin I. sigmaaldrich.com

Antibody TargetApplicationReference
Central fragment (9-20) of CCKSpecific immunostaining of CCK cells nih.gov
C-terminal, N-terminal, or mid-region of CCK-33Characterization for use in various immunoassays nih.gov
Sulfated CCK-8Detection of CCK peptide in pancreatic cancer cells via immunocytochemistry sigmaaldrich.com

Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric techniques are powerful tools for the separation and detailed characterization of CCK-33 and its various molecular forms.

High-Performance Liquid Chromatography (HPLC) for Peptide Separation

High-performance liquid chromatography (HPLC) is an indispensable technique for the separation of different molecular variants of CCK from biological extracts. nih.govbmj.com Reversed-phase HPLC, in particular, is used to separate CCK peptides based on their hydrophobicity. nih.gov This method has been instrumental in demonstrating the existence of multiple forms of CCK in human plasma, including peptides similar in size to CCK-33. nih.gov The combination of HPLC with RIA allows for the quantification of specific CCK forms, although challenges exist in completely separating gastrin from CCK in some species like rats. nih.govbmj.com

HPLC ApplicationKey FindingReference
Separation of CCK variants Identification of multiple molecular forms of CCK in plasma. nih.govnih.gov
Combination with RIA Quantification of specific CCK forms after chromatographic separation. nih.govbmj.com
Purification of synthetic CCK Preparative HPLC is used to obtain pure synthetic CCK-33. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful and specific method for the detection and quantification of cholecystokinin (CCK) peptides, including the sulfated human form, cholecystokinin-33 (CCK-33). This technique offers significant advantages over traditional immunoassays, which can be limited by antibody cross-reactivity with other peptides like gastrin and the various isoforms of CCK itself. nih.govacs.org

LC-MS/MS methods provide high selectivity and sensitivity, enabling the accurate differentiation and measurement of various CCK isoforms. acs.org For instance, researchers have developed quantitative LC-MS/MS methods capable of detecting CCK-derived peptides in the low picomolar range in human plasma and cell culture supernatants. nih.gov These methods often involve a targeted approach, such as multiple reaction monitoring (MRM), where a specific precursor ion is selected, fragmented, and a specific product ion is detected, ensuring high specificity. riken.jp

Despite its advantages, the analysis of sulfated CCK peptides by LC-MS/MS presents challenges. The sulfate group on the tyrosine residue is labile and can be lost during the ionization process. acs.org To address this, optimized methods have been developed that can detect both the sulfated and the desulfated forms of CCK peptides. nih.gov Furthermore, immunoprecipitation can be coupled with LC-MS/MS to enhance the sensitivity and specificity of the assay, allowing for the quantification of endogenous levels of sulfated CCK-8 in plasma samples. nih.gov

Recent advancements have focused on developing LC-MS/MS methods for surrogate peptides, such as ppCCK(21–44), to monitor CCK secretion from intestinal cells both in vitro and in vivo. nih.gov This approach is valuable because directly measuring all biologically active, sulfated CCK isoforms with the required selectivity and sensitivity remains a significant challenge. nih.gov

Table 1: LC-MS/MS Methodological Highlights for CCK-33 and Related Peptides

ParameterDescriptionKey Findings & ChallengesReferences
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Offers high specificity and sensitivity, avoiding cross-reactivity issues of immunoassays. nih.govacs.org
Targeted Analysis Multiple Reaction Monitoring (MRM)Allows for the specific detection and quantification of selected peptide fragments. riken.jp
Sensitivity Low Picomolar (pM) RangeCapable of detecting endogenous levels of CCK peptides in biological samples. nih.govacs.org
Challenges Sulfate Group LabilityThe sulfate group on tyrosine can be lost during ionization, requiring optimized methods to detect both sulfated and desulfated forms. acs.org
Enhancement Immunoprecipitation (IP)Coupling IP with LC-MS/MS increases the sensitivity and specificity for quantifying low-abundance peptides like sulfated CCK-8. nih.gov
Surrogate Peptides ppCCK(21–44)Used to monitor CCK secretion when direct measurement of all active isoforms is challenging. nih.gov

Receptor Binding Assays and Functional Bioassays

Radioligand Binding Studies

Radioligand binding studies are a cornerstone for characterizing the interaction of cholecystokinin peptides with their receptors. These assays typically utilize a radiolabeled form of a CCK peptide to quantify binding to cells or membranes expressing CCK receptors.

However, studies have shown that radiolabeled CCK-33 exhibits minimal binding to isolated rat liver cells. nih.gov In contrast, the shorter, sulfated octapeptide form (sCCK-8) shows some binding, although this binding appears to be non-competitive and likely not receptor-mediated in this specific cell type. nih.gov This suggests that the liver may not be a primary site for CCK-33 receptor-mediated actions. nih.gov

In other systems, such as those expressing the CCK1 receptor, radioligand binding assays are crucial for determining receptor expression levels and characterizing the binding properties of various CCK analogs and antagonists. nih.gov These studies have been instrumental in understanding the structure-activity relationships of CCK peptides and the molecular determinants of receptor affinity.

In Vitro and Ex Vivo Organ/Tissue Preparations (e.g., Gallbladder, Pancreatic Acini, Islets)

In vitro and ex vivo organ and tissue preparations are invaluable tools for investigating the physiological functions of human sulfated CCK-33. These bioassays allow for the study of the peptide's effects in a more integrated biological system compared to isolated cells.

Gallbladder: Isolated gallbladder preparations are commonly used to assess the contractile activity of CCK peptides. Studies have demonstrated that sulfated CCK-33 can induce gallbladder contraction, although it may be less potent than the sulfated octapeptide (CCK-8) in this regard. researchgate.net The contraction of the gallbladder in response to CCK is a key physiological event in digestion, and these assays provide a direct measure of this biological activity. nih.gov

Pancreatic Acini: Isolated pancreatic acini are a classic model for studying the secretagogue effects of CCK. These preparations are highly sensitive to CCK and respond by releasing digestive enzymes, such as amylase. nih.gov Bioassays using pancreatic acini have been instrumental in determining the biological activity of different molecular forms of CCK, including CCK-33. nih.gov For instance, both CCK-33 and CCK-8 have been shown to have similar potent effects on pancreatic secretion. researchgate.net

Islets of Langerhans: While CCK receptors are abundant on pancreatic acinar cells, their presence and function on pancreatic islets have been a subject of investigation. Immunohistochemical studies have shown an absence of CCK1 receptors in pancreatic islets of mice, suggesting that direct effects of circulating CCK on islet hormone secretion may be limited. nih.gov

Table 2: Functional Bioassays for Sulfated CCK-33

Tissue/Organ PreparationMeasured ResponseKey Findings for Sulfated CCK-33References
Gallbladder ContractionInduces gallbladder contraction, though potentially less potent than CCK-8. researchgate.netnih.gov
Pancreatic Acini Amylase/Enzyme ReleasePotent stimulator of pancreatic enzyme secretion, with activity comparable to CCK-8. researchgate.netnih.gov
Pancreatic Islets Hormone SecretionCCK1 receptors are largely absent, suggesting limited direct effects of circulating CCK. nih.gov

Cellular and Subcellular Localization Studies

Immunohistochemistry and Immunocytochemistry

Immunohistochemistry and immunocytochemistry are essential techniques for visualizing the location of CCK peptides and their receptors within tissues and cells. These methods utilize specific antibodies to detect the target protein in situ.

Studies using a purified antibody against the mouse CCK1 receptor have provided detailed information on its cellular and subcellular localization in various organs. nih.gov In the pancreas, CCK1 receptor immunoreactivity is selectively found on the basolateral membrane of acinar cells. nih.gov This specific localization is consistent with the role of circulating CCK in stimulating pancreatic enzyme secretion. nih.gov Similarly, in the stomach, CCK1 receptors are localized to the basolateral membrane of gastric chief cells. nih.gov

In the gallbladder, an intense immunoreactivity for CCK1 receptors is observed on the surface of smooth muscle fibers, which aligns with the contractile effects of CCK on this organ. nih.gov Interestingly, these studies have also revealed the absence of CCK1 receptors in pancreatic islets and gastric D cells in mice, providing definitive information about the cell types that are not direct targets of circulating CCK. nih.gov

While these studies primarily focus on the receptor, they provide critical context for understanding where human sulfated CCK-33 exerts its physiological effects. The localization of the receptor dictates the sites of action for the peptide.

Molecular and Computational Modeling of Peptide-Receptor Interactions

Molecular and computational modeling techniques are increasingly being used to elucidate the structural basis of the interaction between CCK peptides and their receptors. nih.gov These approaches complement experimental data from structure-activity relationship studies, site-directed mutagenesis, and photoaffinity labeling to build three-dimensional models of the peptide-receptor complex. nih.gov

Early models of the CCK-A (CCK1) receptor were constructed based on the known structure of other G protein-coupled receptors (GPCRs), such as bacteriorhodopsin. nih.gov These models have been used to predict the binding site for CCK receptor antagonists and to understand the types of interactions (e.g., hydrophobic, hydrogen-bonding, aromatic) that stabilize the receptor-ligand complex. nih.gov

More recent and sophisticated models incorporate a wealth of experimental data to refine the structure of the peptide-receptor complex. nih.gov These models are crucial for understanding how the sulfated tyrosine residue of CCK peptides, a critical determinant of high-affinity binding to the CCK1 receptor, interacts with specific amino acid residues within the receptor. For example, Met-195 of the CCK-A receptor has been identified as a key residue that interacts with the sulfated tyrosine and is crucial for the receptor's transition to a high-affinity state. anaspec.com

Furthermore, computational models are being used to investigate the influence of the cellular environment, such as the lipid composition of the cell membrane, on receptor conformation and function. nih.gov For instance, the interaction of the CCK1 receptor with cholesterol in the membrane has been shown to dynamically alter the receptor's conformation, which in turn affects ligand binding and G protein coupling. nih.gov These advanced modeling approaches provide valuable insights that can inform the development of novel drugs targeting the CCK system.

Comparative Research and Species Specific Considerations for Sulfated Cholecystokinin 33

Interspecies Differences in Cholecystokinin (B1591339) Molecular Forms and Their Secretion

The molecular structure and secretion of cholecystokinin (CCK) exhibit significant variation across different species, a factor crucial for the accurate interpretation of physiological and pharmacological studies. Cholecystokinin is derived from a precursor protein, preprocholecystokinin, which undergoes post-translational modification to yield several biologically active forms. wikipedia.org The predominant molecular forms include CCK-58, CCK-39, CCK-33, CCK-22, and CCK-8, with the number indicating the amino acid residue length. physiology.org All these forms share a common C-terminal octapeptide, which is essential for their biological activity, and most are sulfated at a tyrosine residue, a modification critical for high-affinity binding to the CCK1 receptor. wikipedia.orgnih.gov

The distribution of these molecular forms in the gastrointestinal tract and their circulating concentrations in plasma are not uniform across species. These differences are thought to arise from variations in the post-translational processing of pro-cholecystokinin. nih.gov For instance, in the upper small intestinal mucosa, CCK-58 is the most abundant form in humans, dogs, and cats. In contrast, pigs, cattle, and rats predominantly feature CCK-33, CCK-39, and smaller CCK forms in this region. nih.gov

In terms of circulating, biologically active forms, CCK-33 is the principal form in human plasma, with CCK-22 being the second most abundant. physiology.org In dogs, the major circulating form is CCK-58. physiology.org Cats exhibit a mix of CCK-8, CCK-33, and CCK-58 in their plasma. physiology.org In pigs, while CCK-58, CCK-33, CCK-22, and CCK-8 are all present, CCK-22 is the predominant circulating form. physiology.org Several isoforms of CCK have been identified, and there are notable species differences in these isoforms. For example, CCK-33, -22, and -58 are expressed in humans, CCK-58 in dogs, CCK-8, -33, and -58 in cats, CCK-22, -58, and -8 in pigs, and CCK-58 in rats. aopwiki.org

These species-specific molecular profiles of CCK have significant implications for physiological regulation and the design of experimental studies. The varying predominance of different CCK forms suggests that the physiological roles and potencies of CCK may differ between species.

SpeciesPredominant Molecular Form(s) in Upper Small IntestinePredominant Circulating Molecular Form(s) in Plasma
HumanCCK-58CCK-33, CCK-22
DogCCK-58CCK-58
CatCCK-58CCK-8, CCK-33, CCK-58
PigCCK-33/39 and smaller formsCCK-22
Cow (Beef)CCK-33/39 and smaller formsData not readily available
RatCCK-33/39 and smaller formsCCK-58

Comparative Receptor Affinity and Signaling Pathways Across Species

The physiological effects of sulfated cholecystokinin are mediated through two main G protein-coupled receptors: the CCK1 receptor (formerly CCK-A) and the CCK2 receptor (formerly CCK-B). physiology.org The affinity of sulfated CCK-33 and other CCK analogs for these receptors, as well as the subsequent intracellular signaling pathways, can exhibit species-specific differences.

The CCK1 receptor demonstrates a high affinity for sulfated CCK peptides, such as CCK-8 and CCK-33, and a significantly lower affinity for non-sulfated CCK and gastrin. nih.gov This selectivity is a key feature of the CCK1 receptor. In contrast, the CCK2 receptor binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity. nih.gov

Comparative studies have revealed variations in receptor pharmacology across species. For example, while the human CCK2 receptor has a high affinity for both CCK and gastrin, its affinity for certain non-peptide antagonists differs from that of other species. The antagonist L-365,260 shows high affinity and selectivity for the CCK2 receptor over the CCK1 receptor in rats and humans, but not in dogs. nih.gov

The binding affinity of sulfated CCK peptides to their receptors is crucial for eliciting a biological response. In transfected HEK293 cells expressing human CCK receptors, sulfated CCK-8, a fragment of CCK-33 that contains the biologically active C-terminus, binds to both CCK1 and CCK2 receptors with high affinity (Ki values of 0.8 nM and 1.5 nM, respectively). atsbio.com In guinea pig pancreatic acini, CCK-8 also binds to both receptor subtypes with high affinity (IC50 ~2 nM). nih.gov

Upon ligand binding, CCK receptors couple to G proteins to initiate intracellular signaling cascades. The primary signaling pathway for both CCK1 and CCK2 receptors involves the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C. While this general pathway is conserved, the specific downstream effectors and the magnitude of the response can vary between species and cell types.

SpeciesReceptor SubtypeBinding Affinity of Sulfated CCK (Ki or IC50)Notes on Receptor Pharmacology
HumanCCK1Ki: ~0.8 nM (for sulfated CCK-8)L-365,260 shows selectivity for CCK2 over CCK1.
CCK2Ki: ~1.5 nM (for sulfated CCK-8)
Guinea PigCCK1IC50: ~2 nM (for CCK-8)Receptors have been extensively used for pharmacological characterization.
CCK2IC50: ~2 nM (for CCK-8)
RatCCK2High affinityL-365,260 is highly selective for CCK2 over CCK1.
DogCCK2High affinityL-365,260 does not show high selectivity for CCK2 over CCK1.

Variations in Physiological Responses to Sulfated Cholecystokinin-33 in Different Animal Models

The physiological responses to the administration of sulfated cholecystokinin-33 and its analogs can vary significantly among different animal models. These variations can be attributed to the interspecies differences in CCK molecular forms, receptor distribution and affinity, and downstream signaling pathways.

One of the primary physiological roles of CCK is the stimulation of gallbladder contraction. In humans, intravenous infusion of CCK-8, the C-terminal octapeptide of CCK-33, at concentrations mimicking postprandial levels, leads to a significant reduction in gallbladder volume, highlighting its role as the major hormonal stimulus for postprandial gallbladder emptying. nih.gov Studies on gallbladder muscle strips from various species, including bovine, porcine, and human, have shown that CCK induces contraction in a concentration-dependent manner, with a potency in the nanomolar range, acting through CCK1 receptors. nih.gov

Another key function of CCK is the regulation of pancreatic exocrine secretion. In rodents, CCK can directly stimulate pancreatic acinar cells to release digestive enzymes. physiology.org However, in humans, the stimulation of pancreatic enzyme secretion by CCK is thought to be primarily mediated through a cholinergic neural pathway, with less of a direct effect on acinar cells. frontiersin.org This indicates a significant species difference in the mechanism of action of CCK on the pancreas.

The anorexigenic, or appetite-suppressing, effect of CCK has also been documented across various species, although with some differences. For example, in neonatal chicks, both sulfated and non-sulfated CCK-8 can decrease food intake, but the sulfated form is significantly more potent.

These examples underscore the importance of considering the specific animal model when studying the physiological effects of sulfated cholecystokinin-33. Extrapolation of findings from one species to another must be done with caution, taking into account the known interspecies variations.

Physiological ResponseHumanRodent (Rat)Other Species
Gallbladder ContractionStrong stimulation, major postprandial regulator.Stimulates contraction.Stimulates contraction in pigs and cows.
Pancreatic Enzyme SecretionPrimarily mediated by a cholinergic neural pathway.Direct stimulation of acinar cells.Mechanism in birds (duck) requires assistance from PACAP/VIP receptors.
Gastric EmptyingDelays gastric emptying.Delays gastric emptying.-
Satiety (Food Intake)Induces satiety.Reduces food intake.Reduces food intake in chicks (sulfated form is more potent).

Q & A

Q. What emerging technologies could improve spatial resolution in sulfated CCK-33 localization studies?

  • Methodological Answer : Implement multiplexed ion beam imaging (MIBI) or matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry:
  • Tissue Sectioning : Use cryopreserved samples to retain peptide integrity .
  • Data Integration : Overlay CCK-33 distribution maps with receptor expression data from spatial transcriptomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.